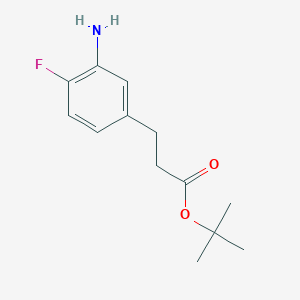
3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid
Descripción general
Descripción
3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid is a chemical compound with potential applications in scientific research. It is also known as 3,5-Difluorohydrocinnamic acid . The CAS Number for this compound is 84315-24-2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid include a molecular weight of 186.16 g/mol . The compound has a molecular formula of C9H8F2O2 .Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Structure Determination : A study by Deng Yong (2010) details an improved synthesis method for a similar compound, 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid. This process offers advantages like milder reaction conditions, simpler operations, and higher yield, which could be applicable to the synthesis of related compounds like 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Deng Yong, 2010).
Molecular Structure and Hydrogen Bonding : Kumarasinghe et al. (2009) conducted a study on compounds with a similar structure, providing insights into their molecular structure through X-ray analysis. Their findings on hydrogen bonding and molecular interactions could be relevant for understanding the properties of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Kumarasinghe, Hruby, & Nichol, 2009).
Polymer Synthesis and Hydrolysis Reactivity : A study by Ouchi et al. (1986) on the synthesis of polyether-bound compounds and their hydrolysis reactivity could provide insights into the potential for creating polymers using 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Ouchi, Yuyama, Inui, Murakami, Fujie, & Vogi, 1986).
Food Contact Materials Safety : Research by the EFSA Journal (2011) on the safety evaluation of a related substance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, in food contact materials, could provide a framework for assessing the safety of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid in similar applications (Flavourings, 2011).
Antioxidant Properties : A study by Dovbnya et al. (2022) on the synthesis and antioxidant properties of related compounds could offer insights into the potential antioxidant applications of 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Biological and Antibacterial Activities : Božić et al. (2017) conducted a study on the synthesis and biological activity of related propanoic acid derivatives, indicating potential applications in medical and antibacterial fields for 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid (Božić, Rogan, Poleti, Rančić, Trišović, Božić, & Uscumlic, 2017).
Safety and Hazards
The safety data sheet for a related compound, propionic acid, indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, and to use protective clothing and eye protection when handling it .
Propiedades
IUPAC Name |
3-[4-(3,5-difluorophenyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTZBLVSXJKSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


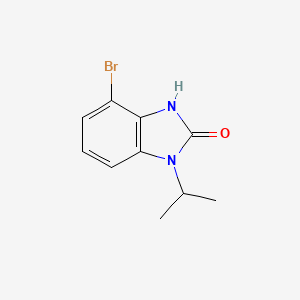
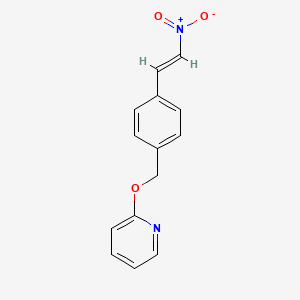
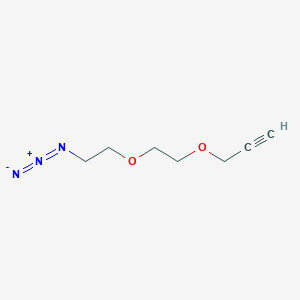

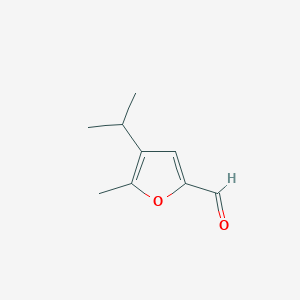

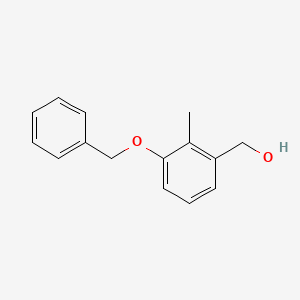

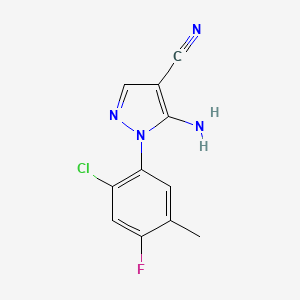
![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)
